1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid
Description
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid (CAS: 1420792-81-9) is a cyclohexane derivative featuring a tetrahydrothiophene (sulfur-containing saturated heterocycle) substituent at the 1-position and a carboxylic acid functional group. Its structure combines a rigid cyclohexane backbone with the electronic and steric effects of the tetrahydrothiophene ring, making it distinct from other cyclohexane carboxylic acid derivatives.
Properties
Molecular Formula |
C11H18O2S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-(thiolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h9H,1-8H2,(H,12,13) |
InChI Key |
QYWFDFCLBRLDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with sulfur sources under basic conditions.
Attachment to Cyclohexane Ring: The tetrahydrothiophene ring is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the terminal group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tetrahydrothiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrothiophene derivatives.
Scientific Research Applications
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, while the tetrahydrothiophene ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Cyclohexane vs. Cyclohexene Backbone
- 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid and 1-(5-chloro-2-methoxyphenyl)cyclohexane-1-carboxylic acid both feature a saturated cyclohexane ring, enhancing conformational stability compared to the unsaturated 4-phenyl-1-cyclohexene-1-carboxylic acid (). The double bond in the cyclohexene derivative may increase reactivity toward electrophilic additions or oxidation .
Substituent Effects
Ring Size and Strain
- 1-Cyclopentene Carboxylic Acid () has a smaller, strained cyclopentene ring, which may increase reactivity in ring-opening reactions compared to the more stable cyclohexane derivatives .
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